molecular formula C22H19NO2D12 B602739 rac 5-Hydroxymethyl Tolterodine-d14 CAS No. 1185071-13-9

rac 5-Hydroxymethyl Tolterodine-d14

Cat. No.: B602739
CAS No.: 1185071-13-9
M. Wt: 353.57
Attention: For research use only. Not for human or veterinary use.
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Description

rac 5-Hydroxymethyl Tolterodine-d14: is a deuterium-labeled analogue of 5-Hydroxymethyl Tolterodine, an active metabolite of Tolterodine. This compound is primarily used in scientific research, particularly in the study of overactive bladder conditions. The deuterium labeling enhances its stability and allows for more precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac 5-Hydroxymethyl Tolterodine-d14 involves the deuteration of 5-Hydroxymethyl TolterodineSpecific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: : Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions: : rac 5-Hydroxymethyl Tolterodine-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure efficient deuteration .

Major Products: : The major product formed from these reactions is this compound itself, with high isotopic purity and stability .

Scientific Research Applications

rac 5-Hydroxymethyl Tolterodine-d14 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : rac 5-Hydroxymethyl Tolterodine-d14 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .

Properties

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UWDFEEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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